1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine
Description
IUPAC Nomenclature and Synonym Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent heterocycle is a 1H-pyrazole ring, numbered to assign the lowest possible locants to substituents. The primary substituents include:
- An isopropyl group at position 1 of the pyrazole ring.
- An N-[(1-methyl-1H-pyrazol-3-yl)methyl] group at position 5, forming a secondary amine linkage.
The full IUPAC name, 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine , adheres to these rules. Synonyms for this compound are limited due to its specialized structure, though systematic alternatives such as 5-[(1-methylpyrazol-3-yl)methylamino]-1-isopropyl-1H-pyrazole may be encountered in technical literature.
Molecular Formula and Constitutional Isomerism Analysis
The molecular formula of the compound is C₁₁H₁₈N₆ , calculated from its structural components:
- Two pyrazole rings (C₃H₄N₂ each).
- An isopropyl group (C₃H₇).
- A methyl group (CH₃) and methylene bridge (CH₂) linking the secondary amine to the substituent pyrazole.
Constitutional isomerism arises from variations in substituent placement or connectivity. Potential isomers include:
| Isomer Type | Structural Variation |
|---|---|
| Pyrazole Ring Substitution | Isopropyl group at position 3 instead of 1 on the primary pyrazole. |
| Substituent Orientation | Methyl group on the secondary pyrazole at position 5 instead of 3. |
| Linkage Configuration | Methylene bridge connecting the amine to position 4 of the secondary pyrazole. |
These isomers exhibit distinct physicochemical properties due to altered electronic and steric environments.
Stereoelectronic Configuration and Tautomeric Possibilities
The compound’s stereoelectronic profile is influenced by:
- Electron-donating effects : The isopropyl and methyl groups increase electron density at the pyrazole nitrogens, enhancing resonance stabilization.
- Conjugation pathways : The lone pairs on the pyrazole nitrogens delocalize into the aromatic π-system, while the secondary amine’s lone pair participates in limited conjugation due to steric hindrance from the methylene bridge.
Tautomerism in pyrazoles typically involves annular proton shifts between nitrogen atoms (Figure 1). However, in this compound:
- The isopropyl group at position 1 and the bulky N-substituent at position 5 restrict prototropic tautomerism.
- The secondary amine’s reduced acidity further stabilizes the dominant tautomer, minimizing equilibrium shifts.
$$ \text{Figure 1: Annular tautomerism in pyrazoles (general case). Proton shifts between N1 and N2 are suppressed in this compound due to steric and electronic effects.} $$
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9(2)16-11(4-6-13-16)12-8-10-5-7-15(3)14-10;/h4-7,9,12H,8H2,1-3H3;1H |
InChI Key |
OZSAUDIHYGQXCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The synthesis begins with constructing the pyrazole backbone. A common approach involves cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example:
- Step 1 : Reacting 3-methyl-1H-pyrazole-5-carbaldehyde with hydrazine hydrate in ethanol at 80°C forms the 5-aminopyrazole intermediate.
- Step 2 : Introducing the isopropyl group via nucleophilic substitution using isopropyl bromide in the presence of K₂CO₃ in DMF at 60°C.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 78–85% | |
| Reaction Time | 6–8 hours | |
| Solvent | Ethanol/DMF |
Functionalization via N-Alkylation
The secondary amine group is introduced through N-alkylation:
- Method A : Reacting 5-amino-1-isopropylpyrazole with 1-methyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions (NaBH₃CN, MeOH, 25°C).
- Method B : Direct coupling using 3-(bromomethyl)-1-methyl-1H-pyrazole and 5-amino-1-isopropylpyrazole in acetonitrile with K₂CO₃ as base.
Comparative Analysis :
| Method | Yield | Purity (HPLC) | Side Products |
|---|---|---|---|
| A | 65% | 92% | <5% over-reduction |
| B | 82% | 89% | <8% di-alkylation |
Method B is preferred for scalability, while Method A offers better regiocontrol.
Halogenation and Cross-Coupling
Halogenated intermediates enable modular synthesis:
- Chlorination : Treating 5-amino-1-isopropylpyrazole with SOCl₂ in sulfolane at 0–5°C yields 4-chloro-1-isopropylpyrazole.
- Suzuki Coupling : Reacting the chlorinated intermediate with 1-methyl-1H-pyrazole-3-boronic acid using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (4:1) at 90°C.
Optimized Conditions :
Advanced Techniques
Solid-Phase Synthesis
A resin-bound strategy improves purification:
- Immobilize 5-amino-1-isopropylpyrazole on Wang resin via carbamate linkage.
- Perform on-resin alkylation with 3-(bromomethyl)-1-methylpyrazole.
- Cleave with TFA/water (95:5) to isolate the product.
Advantages :
Flow Chemistry Approaches
Continuous flow systems enhance reproducibility:
- Microreactor Setup : Mix 5-amino-1-isopropylpyrazole and 1-methyl-1H-pyrazole-3-carbaldehyde in a T-shaped mixer at 0.5 mL/min.
- Reduction Zone : Inject NaBH₃CN solution (0.2 M in MeOH) at 40°C.
Outcomes :
- Residence Time: 12 minutes
- Space-Time Yield: 18 g/L·h
Challenges and Solutions
Regioselectivity Issues
Competing N1 vs. N2 alkylation in pyrazoles is mitigated by:
Chemical Reactions Analysis
1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often yield reduced forms of the pyrazole rings.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole hydrides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole-containing compounds. The unique structural features of 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine may contribute to its efficacy against various cancer cell lines. Research indicates that pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression.
Case Study : A derivative of the pyrazole moiety demonstrated significant inhibition of A549 lung cancer cells with an IC50 value of 26 µM, showcasing its potential as a chemotherapeutic agent .
Anti-inflammatory Properties
Pyrazole compounds are recognized for their anti-inflammatory effects, making them suitable candidates for treating inflammatory diseases. The mechanism often involves inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway.
Research Findings : Pyrazole derivatives have been reported to exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) . The structure of 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine may enhance its binding affinity to these targets.
Neuroprotective Effects
Emerging evidence suggests that certain pyrazole derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Their ability to modulate neurotransmitter systems may help protect neuronal cells from damage.
Clinical Implications : Studies on related pyrazole compounds indicate their role in modulating metabotropic glutamate receptors, which are involved in synaptic transmission and neuroprotection .
Pharmacological Mechanisms
The pharmacological actions of 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine can be attributed to several mechanisms:
- Kinase Inhibition : Targeting specific kinases involved in cell proliferation and survival.
- Cyclooxygenase Inhibition : Reducing the production of pro-inflammatory mediators.
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
Substituent Variations and Molecular Features
Key structural differences among analogs include:
- Substituents on the pyrazole rings : Position (1-, 3-, or 5-) and type (alkyl, aryl, halogen).
- Linker groups : Methylene (-CH₂-) vs. other spacers.
- N-substituents : Methyl, ethyl, cyclopropylmethyl, or benzyl groups.
Table 1: Structural and Molecular Comparison
Functional Implications
- Substituent Position : The 3-position of the pyrazole core is critical for thrombin inhibitory activity in related compounds . The target compound’s methyl group at this position may enhance binding affinity compared to bulkier substituents.
- Steric and Electronic Effects :
- Hydrogen Bonding : Methyl and amine groups facilitate hydrogen bonding, as observed in pyrazole-based crystal structures .
Biological Activity
1-Isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its anti-inflammatory and anticancer effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₅
- Molecular Weight : 270.33 g/mol
- CAS Number : 1856025-74-5
Biological Activity Overview
Research has indicated that pyrazole derivatives, including 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine, exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to the focus compound have shown promising results against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.
- IC₅₀ Values : The compound's effectiveness is often quantified by the half-maximal inhibitory concentration (IC₅₀). For example, related pyrazole compounds exhibited IC₅₀ values ranging from 0.04 µM to 49.85 µM against different cancer cell lines .
-
Anti-inflammatory Effects :
- Pyrazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX). This mechanism is crucial for reducing inflammation and pain.
The biological activity of 1-isopropyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer cell signaling pathways, such as Aurora-A kinase, which has been shown to be inhibited with an IC₅₀ of 0.067 µM in related studies .
- Induction of Apoptosis : Certain pyrazole derivatives induce apoptosis in cancer cells, leading to decreased viability and proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives:
| Study | Compound | Cell Line | IC₅₀ Value |
|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep2 | 3.25 mg/mL |
| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 µM |
| Zheng et al. | 3-Aryl-(4-tert-butylbenzyl)-1H-pyrazole | A549 | Max inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
